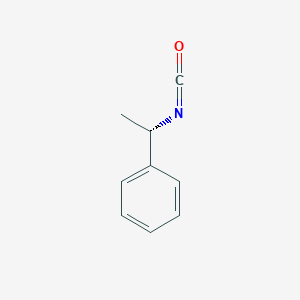

(S)-(-)-α-甲基苄基异氰酸酯

描述

Isocyanates are a family of highly reactive, low molecular weight chemicals . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

Synthesis Analysis

Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .

Molecular Structure Analysis

The structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties . For example, an elastic polyurethane can be synthesized by using a polyol with a linear structure and high molecular weight with low functionality .

Chemical Reactions Analysis

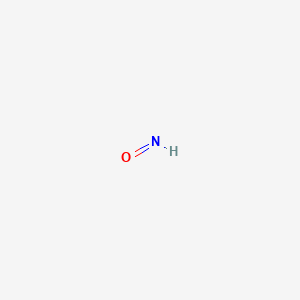

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Physical And Chemical Properties Analysis

Isocyanates are widely used in many industrial processes because of their high activity and affinity to many substances, which lead to polymerization, as well as the properties for the resulting polymers . They are used in the production of adhesives, elastomers, binders, flexible or rigid foams, paints, and lacquers .

科学研究应用

Manufacture of Foams

Isocyanates, including (S)-(-)-1-Phenylethyl isocyanate, are widely used in the manufacture of flexible and rigid foams . These foams are used in a variety of products, from mattresses and cushions to insulation materials .

Production of Fibers

Isocyanates are used in the production of fibers . These fibers can be used in a variety of applications, including textiles and industrial uses .

Coatings and Paints

Isocyanates are used in the production of coatings such as paints and varnishes . They are used in a variety of industries, including the automobile industry and autobody repair .

Elastomers

Isocyanates are used in the production of elastomers . Elastomers are polymers that have elasticity and are used in a variety of products, from rubber bands to car tires .

Building Insulation Materials

Isocyanates are increasingly used in building insulation materials . They provide excellent thermal insulation and are used in both residential and commercial buildings .

Synthesis of Bioactive Compounds

Isocyanates have found wide synthetic application in the preparation of bioactive compounds revealing a wide spectrum of biological activity . These compounds are used in the design of effective medicines, herbicides, and insecticides .

Chemical Intermediates in Polyurethane Products

Isocyanates, including (S)-(-)-1-Phenylethyl isocyanate, are used as chemical intermediates in the production of polyurethane products such as foams, coatings, and elastomers .

Preparation of Amides, Esters, Peptides, Nucleotides, Heterocyclic Compounds

Isocyanates are used in the preparation of amides, esters, peptides, nucleotides, heterocyclic compounds . These compounds have a wide range of applications in various fields of chemistry and biology .

作用机制

Target of Action

(S)-(-)-1-Phenylethyl isocyanate, also known as (S)-(-)-alpha-Methylbenzyl isocyanate, (S)-(-)-1-Phenylethylisocyanate, or [(1S)-1-isocyanatoethyl]benzene, is an organic compound that contains an isocyanate group . Isocyanates are electrophiles and are reactive towards a variety of nucleophiles, including alcohols, amines, and even water . Therefore, the primary targets of (S)-(-)-1-Phenylethyl isocyanate are these nucleophilic compounds.

Mode of Action

The interaction of (S)-(-)-1-Phenylethyl isocyanate with its targets results in the formation of different compounds. For instance, upon treatment with an alcohol, an isocyanate forms a urethane linkage . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Biochemical Pathways

The reactions between substituted isocyanates and other small molecules (e.g., water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . The reaction of isocyanates with water leads to the formation of carbon dioxide and amines . This reaction is exploited in tandem with the production of polyurethane to give polyurethane foams .

Pharmacokinetics

The pharmacokinetics of isocyanates, including (S)-(-)-1-Phenylethyl isocyanate, are complex and necessitate a systems-biology approach in parallel with PK/PD modeling . Isocyanates are usually produced from amines by phosgenation . They are reactive, volatile, and unstable, which makes the estimation of isocyanate concentration in the working atmosphere critical to protect workers from adverse health effects .

Result of Action

The result of the action of (S)-(-)-1-Phenylethyl isocyanate depends on the nucleophile it reacts with. For instance, when it reacts with water, it forms carbon dioxide and amines . When it reacts with an alcohol, it forms a urethane linkage . These reactions can be used to produce a variety of useful polymers, including polyurethanes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (S)-(-)-1-Phenylethyl isocyanate. For instance, the high toxicity of isocyanate species demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Furthermore, the reactivity, volatility, and instability of isocyanates make the estimation of isocyanate concentration in the working atmosphere critical .

安全和危害

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Preventing exposure to isocyanates is a critical step in eliminating the health hazard .

属性

IUPAC Name |

[(1S)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-alpha-Methylbenzyl isocyanate | |

CAS RN |

14649-03-7 | |

| Record name | (-)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14649-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (S)-(-)-alpha-Methylbenzyl isocyanate useful in chiral analysis?

A: (S)-(-)-alpha-Methylbenzyl isocyanate reacts with chiral compounds containing alcohol or amine groups to form diastereomeric derivatives. These derivatives often exhibit distinct physical properties, enabling separation and analysis by techniques like HPLC or GC. [, , ]

Q2: Can you provide examples of specific applications of (S)-(-)-alpha-Methylbenzyl isocyanate in determining enantiomeric composition?

A2: (S)-(-)-alpha-Methylbenzyl isocyanate has been successfully used to determine the enantiomeric composition of various compounds, including:

- Secondary alcohols: By derivatizing chiral secondary alcohols, researchers achieved separation of the resulting diastereomeric urethane derivatives using GC, enabling analysis of enantiomeric composition. This method proved successful for compounds like 2-octanol, 1-phenylethyl alcohol, and 2,2,2-trifluoro-1-phenylethanol. []

- β-Adrenoceptor blocking agents: (S)-(-)-alpha-Methylbenzyl isocyanate facilitated the separation and quantification of enantiomers of drugs like pindolol in biological fluids using HPLC. The method demonstrated good reproducibility and precision for determining the levels of both enantiomers in plasma and urine. []

- Cruciferous oxindole phytoalexins: This reagent was crucial in resolving the enantiomers of spirobrassinin and its oxazoline analog. After derivatization and separation, researchers determined the absolute configuration of the natural enantiomer using CD spectroscopy and X-ray crystallography. []

- 4-Hydroxy-4-(3-pyridyl)butanoic acid: This metabolite of nicotine and tobacco-specific nitrosamines exists as two enantiomers. (S)-(-)-alpha-Methylbenzyl isocyanate enabled researchers to differentiate the enantiomers formed from different metabolic pathways in rats, providing insights into potential biomarkers. [, ]

Q3: How does the structure of (S)-(-)-alpha-Methylbenzyl isocyanate contribute to its effectiveness as a chiral derivatizing agent?

A: The presence of the chiral center at the alpha-methylbenzyl group in (S)-(-)-alpha-Methylbenzyl isocyanate is key to its function. This chiral center allows for the formation of diastereomeric products upon reaction with chiral analytes. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation and analysis. [, ]

Q4: Are there limitations to using (S)-(-)-alpha-Methylbenzyl isocyanate as a chiral derivatizing agent?

A4: While (S)-(-)-alpha-Methylbenzyl isocyanate is a versatile CDA, limitations exist:

- Reaction conditions: The reaction conditions for derivatization need optimization for each specific analyte to ensure complete reaction and avoid racemization. [, ]

- Separation efficiency: The separation of diastereomeric derivatives depends on their structural differences. In some cases, achieving baseline separation may be challenging, requiring alternative separation techniques or CDAs. [, ]

Q5: What analytical techniques are commonly used to analyze the diastereomeric derivatives formed with (S)-(-)-alpha-Methylbenzyl isocyanate?

A: High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for analyzing the diastereomeric derivatives formed using (S)-(-)-alpha-Methylbenzyl isocyanate. The choice of technique depends on the specific analyte and the volatility and stability of the derivatives. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)